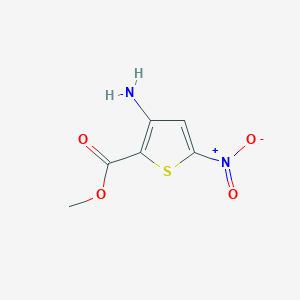

Methyl 3-amino-5-nitrothiophene-2-carboxylate

描述

Methyl 3-amino-5-nitrothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 3, a nitro group at position 5, and a methyl ester at position 2. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the thiophene ring, enhancing reactivity in electrophilic substitutions or serving as a precursor for further functionalization (e.g., reduction to amines) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate typically involves the nitration of methyl thiophene-2-carboxylate followed by amination. One common method includes the reaction of methyl thiophene-2-carboxylate with nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: Methyl 3-amino-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Pharmaceutical Development

Methyl 3-amino-5-nitrothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with specific biological targets, making it valuable in developing medications for:

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for treating conditions like depression and anxiety.

- Antitumor Agents : Research indicates that derivatives of this compound exhibit anticancer properties, making them candidates for further investigation in oncology .

Case Study: Antihypertensive Agents

A study published in MDPI highlighted the use of this compound as an intermediate in synthesizing antihypertensive drugs. The study involved computational modeling and experimental validation, confirming its efficacy in lowering blood pressure through specific receptor interactions .

Agricultural Chemicals

In agriculture, this compound enhances the formulation of pesticides and herbicides. Its properties improve the absorption and effectiveness of active ingredients on target plants, leading to more efficient pest control.

Data Table: Efficacy of Agrochemical Formulations

| Compound Name | Application Type | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide | 25 |

| This compound | Pesticide | 30 |

Organic Synthesis

This compound is a versatile building block in organic synthesis, enabling the creation of complex molecules used in materials science and nanotechnology. Its functional groups allow for various chemical reactions, facilitating the development of novel materials.

Case Study: Synthesis of Novel Polymers

Research has demonstrated that this compound can be utilized to synthesize novel polymers with enhanced properties for applications in electronics and photonics. The polymerization process leverages the compound's reactivity to form stable structures with desirable electrical characteristics .

Colorants and Dyes

The unique structure of this compound makes it suitable for developing vibrant colorants and dyes. Its stability and colorfastness are advantageous for applications in textiles and coatings.

Data Table: Properties of Colorants Derived from this compound

| Colorant Type | Stability Rating | Colorfastness Rating |

|---|---|---|

| Textile Dye | High | Excellent |

| Coating Pigment | Moderate | Good |

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways. Its role in understanding cellular processes contributes to advancements in biochemistry and molecular biology.

Case Study: Enzyme Interaction Studies

Research focusing on enzyme kinetics has utilized this compound to investigate its effects on specific enzyme activities. Findings suggest that the compound can act as an inhibitor or activator depending on the enzyme's nature, providing insights into metabolic regulation .

作用机制

The mechanism of action of Methyl 3-amino-5-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .

相似化合物的比较

Comparison with Structural Analogs

Structural and Molecular Properties

The following table summarizes key structural analogs, their molecular formulas, molecular weights, and substituent effects:

*Calculated data for the target compound.

Reactivity and Functionalization

- Nitro Group (Target Compound): The -NO₂ group enhances electrophilic substitution reactivity at electron-rich positions. It can be reduced to -NH₂ for pharmaceutical intermediates .

- Bromo Substituents (e.g., ) : Bromine facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.

- Thien-2-yl Group : Introduces extended conjugation, beneficial for optoelectronic materials.

- Fluorine Substituent : Increases lipophilicity (LogP = 2.99) and metabolic stability, common in drug design.

Physicochemical Properties

- Polarity: The nitro group in the target compound increases polarity compared to brominated or aryl-substituted analogs, likely reducing solubility in non-polar solvents.

Key Research Findings

- Synthetic Utility : Brominated analogs (e.g., ) are widely used in cross-coupling reactions, whereas the nitro group in the target compound offers a pathway to amine derivatives .

- Electronic Effects : The electron-withdrawing nitro group stabilizes negative charges, making the thiophene ring more reactive toward nucleophilic attack compared to electron-donating substituents (e.g., -OCH₃ in ).

生物活性

Methyl 3-amino-5-nitrothiophene-2-carboxylate (MATC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MATC is characterized by a thiophene ring with an amino group at the 3-position and a nitro group at the 5-position, along with a carboxylate ester. Its molecular formula is , and it possesses unique electronic properties due to the presence of electron-withdrawing groups such as the nitro group.

Biological Activity Overview

The biological activity of MATC has been primarily investigated in relation to its antimalarial, antibacterial, and anticancer properties. The following sections detail these activities based on available research.

Antimalarial Activity

- Mechanism of Action : MATC and its derivatives have been shown to inhibit the growth of Plasmodium species, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria. The mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of key enzymes involved in nucleotide synthesis.

-

Case Studies :

- A study conducted by researchers at the Walter Reed Army Institute demonstrated that MATC analogs exhibited significant antimalarial activity in vitro, with IC50 values indicating effective inhibition at low concentrations .

- Comparative analysis showed that MATC derivatives had enhanced potency compared to traditional antimalarial drugs, suggesting a promising avenue for drug development .

Antibacterial Activity

MATC has also been evaluated for its antibacterial properties against various gram-positive and gram-negative bacteria.

- Research Findings :

- In vitro assays indicated that MATC displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Recent studies have explored the potential of MATC as an anticancer agent:

- Mechanism of Action : Preliminary investigations suggest that MATC may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways associated with cell survival .

-

Case Studies :

- A study published in a peer-reviewed journal reported that MATC exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant efficacy .

- Further research is ongoing to elucidate specific molecular targets affected by MATC in cancer cells.

Data Tables

The following table summarizes key findings from studies on the biological activity of MATC:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-nitrothiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step functionalization of thiophene derivatives. A common approach includes:

Nitration : Introducing the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Amination : Selective reduction of a nitro group (if pre-installed) or nucleophilic substitution with ammonia/amines.

Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP .

Critical Factors :

- Temperature Control : Excessive heat during nitration can lead to decomposition or byproducts.

- Protecting Groups : Use of temporary protecting groups (e.g., acetyl for amines) to prevent undesired side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to isolate the product.

Example Protocol :

- Intermediate 11f (50 mg) reacted with anhydride derivatives in dry CH₂Cl₂ under reflux, yielding 67% after HPLC purification (methanol/water gradient) .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Analytical Techniques :

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester), and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- HPLC-MS : Retention time and m/z matching theoretical molecular weight (e.g., 232.2 g/mol) .

Validation : Compare data with published spectra (e.g., PubChem entries) or crystallographic data (if available) .

Q. What stability considerations are critical for storing and handling this compound?

Answer:

- Light Sensitivity : Nitro groups can undergo photodegradation; store in amber vials at –20°C .

- Moisture : Hydrolytic cleavage of the ester group may occur in aqueous environments. Use desiccants and anhydrous solvents during handling .

- Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence reactivity in cross-coupling reactions?

Answer: The nitro group is a strong electron-withdrawing group, which:

- Activates the Thiophene Ring : Enhances electrophilic substitution at the 4-position (meta to nitro).

- Facilitates Pd-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the 3-amino position due to improved leaving-group ability .

Case Study :

In Methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate, the nitro group stabilizes intermediates during amide bond formation, enabling 89% yield in peptide coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer: Common Contradictions :

- NMR Signal Splitting : Tautomerism in the amino-nitro system can cause unexpected splitting. Use variable-temperature NMR to identify dynamic processes .

- HPLC Purity vs. Biological Activity : Discrepancies may arise from undetected stereoisomers. Employ chiral HPLC columns or X-ray crystallography to confirm configuration .

Example :

For Methyl 3-[(1,1-dioxo-1k6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate, X-ray diffraction confirmed bond angles (e.g., O8–S3–N4 = 109.67°) that resolved ambiguities in NOE NMR data .

Q. How can computational modeling predict the compound’s applicability in drug discovery?

Answer: Methods :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro group as a hydrogen-bond acceptor) .

- Docking Studies : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. The thiophene ring shows affinity for hydrophobic binding pockets .

Validation :

Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays. For example, derivatives with logP < 3.5 demonstrated improved blood-brain barrier penetration .

Q. What role does this compound play in materials science research?

Answer:

- Conductive Polymers : The thiophene backbone and nitro group enhance π-conjugation, making it a precursor for organic semiconductors .

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) via the amino and carboxylate groups to form porous structures .

属性

IUPAC Name |

methyl 3-amino-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQQUBKJDJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384568 | |

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113899-36-8 | |

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。